2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one
Description
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-6-(4-methylpiperidin-1-yl)sulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3S/c1-15-3-5-17(6-4-15)13-24-20(25)23-14-18(7-8-19(23)21-24)28(26,27)22-11-9-16(2)10-12-22/h3-8,14,16H,9-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZRIPJOLJFSHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)C)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one is a member of the triazolo-pyridine class of compounds, which have garnered attention for their diverse biological activities. This article aims to delve into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 400.5 g/mol. The presence of the sulfonamide group and the triazole ring contributes to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Recent studies have indicated that triazolo-pyridines can inhibit various enzymes and receptors involved in disease processes.
- Antimalarial Activity : A study highlighted the potential antimalarial properties of triazolo-pyridine derivatives, including similar compounds that showed promising in vitro activity against Plasmodium falciparum with IC50 values ranging from 2.24 μM to 4.98 μM .
- Antimicrobial Properties : The compound's sulfonamide moiety suggests potential antibacterial and antifungal activity. Triazolo-pyridine derivatives have been shown to exhibit significant antimicrobial effects against various pathogens .
- CNS Activity : Some derivatives within this class have demonstrated central nervous system (CNS) effects, including anticonvulsant and anxiolytic activities. The dual action observed in certain compounds suggests a complex interaction with neurotransmitter systems .
Antimalarial Studies
A library of compounds including variations of triazolo-pyridines was subjected to virtual screening and molecular docking studies against falcipain-2, a target enzyme for malaria treatment. Selected hits were synthesized and evaluated for their antimalarial activity in vitro .
Antimicrobial Evaluation
In vitro evaluations have shown that compounds with similar structures possess significant antimicrobial properties against both bacterial and fungal strains. For instance, derivatives with piperidine substitutions exhibited enhanced activity against Xanthomonas axonopodis and Fusarium solani .
Case Studies
Several case studies have illustrated the effectiveness of triazolo-pyridine derivatives in various therapeutic areas:
- Case Study 1 : A derivative similar to our compound was tested for its antimalarial efficacy in a controlled environment, showing a significant reduction in parasitemia levels in infected mice.
- Case Study 2 : Another study focused on the CNS effects of related compounds indicated that certain derivatives could effectively reduce anxiety-like behaviors in animal models, suggesting potential use as anxiolytics .
Data Table: Biological Activities
| Activity Type | Description | IC50/Effectiveness |
|---|---|---|
| Antimalarial | Inhibition of Plasmodium falciparum | IC50 = 2.24 - 4.98 μM |
| Antimicrobial | Activity against Xanthomonas axonopodis, Fusarium solani | Significant inhibition |
| CNS Effects | Anxiolytic and anticonvulsant properties | Effective in animal models |
Scientific Research Applications
The compound's structure suggests potential activities against various biological targets. Research indicates that derivatives of [1,2,4]triazolo[4,3-a]pyridines exhibit significant pharmacological properties, including:
- Antitumor Activity : Compounds in this class have been evaluated for their ability to inhibit tumor growth. For instance, studies have shown that certain triazolo-pyridine derivatives can effectively target cancer cell lines through specific mechanisms of action related to cell cycle arrest and apoptosis induction .
- Antimicrobial Properties : The sulfonamide group present in the compound is known for its antimicrobial activity. Recent studies have demonstrated that similar compounds exhibit broad-spectrum antibacterial and antifungal effects against various pathogens .
Case Studies
- Antitumor Efficacy : In a study involving various triazolo-pyridine derivatives, compounds similar to 2-(4-methylbenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one were shown to significantly reduce the viability of cancer cell lines such as Mia PaCa-2 and PANC-1. The mechanism was attributed to apoptosis and cell cycle arrest at the G0/G1 phase .
- Antimicrobial Activity : A series of sulfonamide derivatives were synthesized and tested against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The results indicated that these compounds exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) as low as 15.62 µg/mL for certain derivatives .
Comparison with Similar Compounds
Key Observations:
Melting points vary significantly with substituents: halogenated derivatives (e.g., 13f, 13h) exhibit higher melting points (150–174°C) than alkyl-substituted analogues (145–146°C for 13g), suggesting differences in crystallinity .
Sulfonamide Group Influence :
- The 4-methylpiperidin-1-yl sulfonamide in the target compound and 13g introduces steric hindrance compared to unsubstituted piperidine (13f ) or thiomorpholine (13i ). This may affect binding to biological targets like falcipain-2 .
- In , a piperidin-1-yl sulfonamide analogue (2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-... ) showed moderate antimalarial activity (IC₅₀ = 4.98 µM), suggesting the target compound’s sulfonamide group could confer similar efficacy .
Comparison with Non-Antimalarial Triazolopyridinones
Triazolopyridinone derivatives are explored for diverse applications:
- Herbicidal Activity : Microwave-synthesized derivatives with alkyl/aryl substituents exhibited potent herbicidal effects (e.g., azafenidin, ) .
- Kinase Inhibition: 8-Amino-triazolopyridinones demonstrated glycogen synthase kinase-3 (GSK-3) inhibitory activity, highlighting scaffold adaptability .
- Patent Derivatives: Compounds in –7 and 11 feature pyridopyrimidinone cores but lack the sulfonamide moiety critical for antimalarial targeting .
Molecular Docking and Binding Mode Predictions
utilized AutoDock Vina () to prioritize compounds for synthesis. Key findings for analogous derivatives include:
- Falcipain-2 Binding : The lead compound (2-(3-chlorobenzyl)-8-(piperidin-1-ylsulfonyl)-... ) formed hydrogen bonds with catalytic residues (Cys42, Asn173) and hydrophobic interactions with the S2 pocket .
- Target Compound Hypothesis : The 4-methylbenzyl group may enhance hydrophobic interactions in the S1/S3 subsites, while the 4-methylpiperidinyl sulfonamide could stabilize binding via van der Waals contacts.
Q & A
Q. What synthetic strategies are recommended for constructing the triazolopyridine core in this compound?
The triazolopyridine core is typically synthesized via cyclization of hydrazide precursors using dehydrating agents like phosphorus oxychloride under reflux. Functionalization with the 4-methylbenzyl group involves alkylation, while the sulfonylpiperidine moiety is introduced via nucleophilic substitution. Purification is achieved through column chromatography with ethyl acetate/hexane gradients .
Q. Which spectroscopic techniques confirm the compound's structural integrity?
High-resolution NMR (1H, 13C) identifies substitution patterns, while HRMS validates molecular weight. X-ray crystallography resolves stereochemistry, as demonstrated in related triazolopyridine structures .
Q. How is the compound purified to ensure high yield and purity?
Column chromatography (silica gel, ethyl acetate/hexane) removes impurities. Recrystallization from ethanol or acetonitrile enhances purity for scale-up, as outlined in triazolopyridine protocols .
Q. What methods assess stability under physiological conditions?
Accelerated stability studies in simulated gastric fluid (pH 1.2) and plasma (37°C) are monitored via HPLC-UV. Degradation products are characterized using LC-MS .
Advanced Research Questions
Q. How can contradictory bioactivity data in enzymatic assays be resolved?
Discrepancies may arise from assay conditions (e.g., pH, cofactors) or impurities. Orthogonal assays (fluorescence polarization, radiometric) and HPLC-MS impurity profiling clarify inconsistencies .
Q. What experimental approaches elucidate the sulfonyl group's role in target binding?
Comparative studies with sulfone-to-sulfide analogues, combined with molecular docking and isothermal titration calorimetry (ITC), reveal binding contributions. Structural analogs with piperazine-sulfonyl groups provide insights .
Q. How should in vivo pharmacokinetic studies be designed?
Use randomized block designs with controlled variables (dose, route). LC-MS/MS quantification with deuterated internal standards ensures accuracy. Liver microsome incubation identifies metabolic pathways .
Q. What strategies mitigate stereochemical uncertainties during synthesis?
Chiral HPLC/SFC separates enantiomers, while circular dichroism (CD) confirms configuration. pH-controlled reactions and low-temperature steps minimize epimerization risks .
Methodological Notes
- Synthesis Optimization : Reflux with POCl3 and nucleophilic substitution are critical for functional group introduction .
- Data Contradictions : Orthogonal assays and impurity profiling (HPLC-MS) are essential for validating bioactivity .
- Structural Analysis : X-ray crystallography and HRMS provide definitive confirmation of molecular architecture .
- In Vivo Design : Randomized block designs and LC-MS/MS protocols ensure reproducible pharmacokinetic data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
